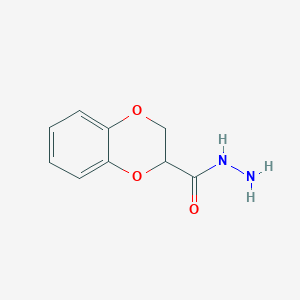

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide is a chemical compound with the molecular formula C9H10N2O3 . It has a molecular weight of 194.19 g/mol . The compound is typically stored at room temperature .

Synthesis Analysis

The synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs has been achieved using engineered Candida antarctica lipase B . The process involves the kinetic resolution of the substrate 1,4-benzodioxane-2-carboxylic acid methyl ester .Molecular Structure Analysis

The InChI code for 2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide is 1S/C9H10N2O3/c10-11-9(12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5,10H2,(H,11,12) . The compound has a complex structure with a total of 14 heavy atoms .Physical And Chemical Properties Analysis

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide has a melting point of 110-115 degrees Celsius . It has a topological polar surface area of 73.6 Ų and a rotatable bond count of 1 . The compound is also characterized by a complexity of 222 .Wissenschaftliche Forschungsanwendungen

1. Medicinal Chemistry

- Application : The 2,3-dihydro-1,4-benzodioxine substructure is a chemical motif that has garnered significant attention in the field of medicinal chemistry due to its presence in various drugs and drug candidates . This distinctive structural element, characterized by a six-membered ring fused with a benzene ring and an oxygen bridge, imparts unique pharmacological properties to the compounds that incorporate it .

- Methods : The configuration of the two diastereomers 2S-(1R-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine and 2S-(1S-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine, which are useful to synthesize analogs of the potent and highly selective dipeptidyl peptidase IV and carbonic anhydrase inhibitor, was assigned by means of molecular modeling 1H and 2D Nuclear Overhauser Effect NMR techniques .

- Results : The precise configuration of molecules is a crucial determinant of their pharmacological properties. Thus, determining the spatial arrangement of substituents around a chiral carbon holds great importance in understanding and optimizing the therapeutic potential of drugs .

2. Antibacterial and Antifungal Activities

- Application : The synthesized compounds were evaluated for their antibacterial and antifungal activities .

- Methods : The antibacterial activity was tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The antifungal activity was tested against Aspergillus niger, Aspergillus flavus, and Candida albicans. The evaluation was done by the two-fold serial dilution technique .

- Results : The results or outcomes of these tests were not specified in the source .

3. Chemical Synthesis

- Application : This compound is used in chemical synthesis . It’s a building block used to create more complex molecules .

- Methods : The specific methods of application or experimental procedures depend on the target molecule being synthesized .

- Results : The outcomes obtained would vary depending on the specific synthesis process .

4. Drug Design

- Application : The benzodioxan substructure is present in various drugs . Therefore, “2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide” could potentially be used in the design of new drugs .

- Methods : The methods of application would involve computational modeling and laboratory synthesis .

- Results : The outcomes would depend on the specific drug being designed .

5. Chemical Synthesis

- Application : This compound is used in chemical synthesis . It’s a building block used to create more complex molecules .

- Methods : The specific methods of application or experimental procedures depend on the target molecule being synthesized .

- Results : The outcomes obtained would vary depending on the specific synthesis process .

6. Drug Design

- Application : The benzodioxan substructure is present in various drugs . Therefore, “2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide” could potentially be used in the design of new drugs .

- Methods : The methods of application would involve computational modeling and laboratory synthesis .

- Results : The outcomes would depend on the specific drug being designed .

Safety And Hazards

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-11-9(12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOUZUYLZSZHFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284292 |

Source

|

| Record name | 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide | |

CAS RN |

90557-92-9 |

Source

|

| Record name | 90557-92-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.